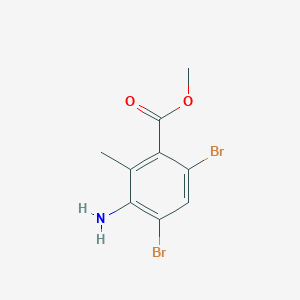

Methyl 3-amino-4,6-dibromo-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4,6-dibromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVNCZOVJBGLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1N)Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261411 | |

| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-05-1 | |

| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119916-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119916051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines confirmed identifiers, computational predictions, and a proposed synthesis protocol based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

Identification and Basic Data

The compound is identified by the following key parameters.

| Property | Value | Source |

| CAS Number | 119916-05-1 | [1] |

| Molecular Formula | C₉H₉Br₂NO₂ | [1] |

| Molecular Weight | 322.98 g/mol | [1] |

| Synonyms | METHYL 3-AMINO-4,6-DIBROMO-O-TOLUATE | [1] |

| SMILES | O=C(OC)C1=C(Br)C=C(Br)C(N)=C1C | [1] |

Computational Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are estimations and should be used as a guide for experimental design.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.88882 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Proposed Synthesis Protocol

There is no specific, experimentally validated synthesis protocol for this compound in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions: electrophilic bromination followed by Fischer esterification.

Logical Synthesis Pathway

The synthesis logically proceeds by first functionalizing the aromatic ring of the starting material, 3-amino-2-methylbenzoic acid, through dibromination. The subsequent step involves the conversion of the carboxylic acid group to a methyl ester.

References

An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As a substituted aminobenzoic acid derivative, it belongs to a class of molecules known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of two bromine atoms, an amino group, and a methyl ester on the benzene ring offers a unique scaffold for the synthesis of novel therapeutic agents and functional materials. The bromine atoms can serve as handles for cross-coupling reactions, while the amino group and ester provide sites for further functionalization. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, potential biological activities, and predicted spectroscopic data for this compound, based on available information for structurally related compounds.

Chemical and Physical Properties

This compound is a compound whose properties can be inferred from its structure and data available for analogous compounds. Below is a summary of its key chemical identifiers and predicted properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 322.98 g/mol |

| CAS Number | 119916-05-1 |

| Predicted Appearance | Off-white to light brown crystalline solid |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |

| Predicted Melting Point | >150 °C |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 3-Amino-2-methylbenzoic acid

-

Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3-amino-2-methylbenzoate. Purify by column chromatography if necessary.

Step 2: Bromination of Methyl 3-amino-2-methylbenzoate

-

Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (2.2 eq) in the same solvent dropwise. The amino group is an activating, ortho-, para-director. Given the existing substitution pattern, bromination is expected to occur at positions 4 and 6.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological and Therapeutic Applications

While specific biological data for this compound is scarce, the activities of structurally related compounds suggest several areas of therapeutic potential.

Antimicrobial Activity

Halogenated benzoic acid and aniline derivatives are known to possess significant antimicrobial properties. The presence of bromine atoms on the aromatic ring can enhance lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets. Derivatives of p-aminobenzoic acid have shown activity against various bacterial and fungal strains.[1] The dibrominated nature of the target compound suggests it could be a candidate for antimicrobial drug discovery.[2]

Anticancer Potential

Substituted aminobenzoic acids have been investigated as scaffolds for anticancer agents. Some derivatives have exhibited cytotoxicity against various cancer cell lines.[3][4] The mechanism of action for related compounds can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.

Anti-inflammatory Properties

The aminobenzoic acid scaffold is a core component of some anti-inflammatory drugs.[5] For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The substitution pattern on the benzene ring plays a crucial role in the potency and selectivity of these compounds.

Quantitative Data for Structurally Similar Compounds

To provide context for the potential bioactivity of this compound, the following table summarizes data for related aminobenzoic acid derivatives.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| Schiff bases of p-aminobenzoic acid | Antibacterial | Staphylococcus aureus | MIC = 15.62 µM | [3] |

| Schiff bases of p-aminobenzoic acid | Cytotoxicity | HepG2 cancer cell line | IC₅₀ ≥ 15.0 µM | [3] |

| Bromo-substituted benzohydrazides | Antimicrobial | Bacillus subtilis | pMIC = 2.11 µM/ml | [1] |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Enzyme Inhibition | Glutathione Reductase | Kᵢ = 0.325 µM | [7] |

Postulated Mechanism of Action: Anti-inflammatory Pathway

Based on the known anti-inflammatory activity of related benzoic acid derivatives, a potential mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium. Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of final concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria and DMSO) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound from a DMSO stock solution. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | s | 1H | Aromatic C₅-H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~145 | C₃-NH₂ |

| ~138 | C₂-CH₃ |

| ~135 | C₅-H |

| ~130 | C₁-COOCH₃ |

| ~120 | C₄-Br |

| ~115 | C₆-Br |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

IR (Infrared) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amine) |

| 3000-2850 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1600 | N-H bend (amine) |

| ~1450, ~1380 | C-H bend (methyl) |

| ~1250 | C-O stretch (ester) |

| 800-600 | C-Br stretch |

Conclusion

This compound is a promising scaffold for the development of new molecules in the fields of medicinal chemistry and material science. Although specific experimental data for this compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the well-documented activities of structurally related compounds. The proposed experimental protocols offer a starting point for the biological evaluation of this molecule. Further research is warranted to synthesize and characterize this compound and to explore its full therapeutic and industrial potential.

References

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate (CAS 119916-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred properties of the chemical compound with CAS number 119916-05-1, identified as Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related aminobenzoic acid derivatives to project its physicochemical characteristics, potential biological activities, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and chemical synthesis.

Physicochemical Properties

This compound is an aromatic ester. While extensive experimental data for this specific compound is scarce, its basic properties, along with those of related compounds, are summarized below.

| Property | Value for CAS 119916-05-1 | Value for Related Compounds |

| CAS Number | 119916-05-1 | - |

| Chemical Name | This compound | Methyl 3-amino-4-methylbenzoate[1][2][3][4] |

| Molecular Formula | C₉H₉Br₂NO₂[5] | C₉H₁₁NO₂[1][3][4] |

| Molecular Weight | 322.98 g/mol [5] | 165.19 g/mol [1][3][4] |

| Appearance | White to off-white crystalline solid (inferred) | White to off-white crystalline solid[1] |

| Melting Point | Not available | 113-117 °C (for Methyl 3-amino-4-methylbenzoate)[1] |

| Boiling Point | Not available | 296.3±20.0 °C (Predicted for Methyl 3-amino-4-methylbenzoate)[1] |

| Solubility | Inferred to be soluble in organic solvents like methanol and chloroform | Slightly soluble in Chloroform and Methanol (for Methyl 3-amino-4-methylbenzoate)[1] |

Synthesis and Experimental Workflow

A definitive synthesis protocol for this compound is not publicly available. However, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate. The proposed synthesis would likely involve the esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid.

Plausible Synthesis Protocol: Esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid

This protocol is adapted from the synthesis of Methyl 3-amino-4-methylbenzoate via Fischer esterification.

Materials:

-

3-amino-4,6-dibromo-2-methylbenzoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4,6-dibromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Carefully add the residue to a saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

Potential Biological Activities and Experimental Protocols

The biological activities of this compound have not been explicitly reported. However, the broader class of aminobenzoic acid derivatives is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The presence of bromine atoms in the structure may enhance these activities.

Expected Biological Activities

-

Antimicrobial Activity: Substituted aminobenzoic acids have been investigated for their antibacterial and antifungal properties.

-

Cytotoxic Activity: Certain derivatives of aminobenzoic acid have demonstrated cytotoxicity against various cancer cell lines.

General Experimental Protocols

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the absence of growth or by measuring the optical density.

Objective: To assess the cytotoxic effect of the compound on a cell line by measuring metabolic activity.

Materials:

-

Test compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay Workflow Diagram

Potential Mechanism of Action

The specific mechanism of action for this compound is unknown. However, based on the activities of related aminobenzoic acid derivatives, it could potentially act as an inhibitor of certain enzymes or interfere with cellular signaling pathways. For instance, some aminobenzoic acid derivatives have been shown to inhibit enzymes involved in folate synthesis in bacteria.

Hypothetical Signaling Pathway Inhibition

Given the cytotoxic potential of similar compounds, one could hypothesize that this compound might interfere with a key signaling pathway involved in cell proliferation and survival, such as a kinase signaling cascade.

Illustrative Spectral Data (of a Related Compound)

Disclaimer: The following spectral data is for Methyl 3,5-dibromo-2-diacetylaminobenzoate and is provided for illustrative purposes only, as no public spectral data for this compound is currently available. The spectral features of the target compound may differ.

| Technique | Data for Methyl 3,5-dibromo-2-diacetylaminobenzoate [6] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.17-8.16 (d, 1H), 8.04-8.03 (s, 1H), 3.87 (s, 3H, OCH₃), 2.27 (s, 6H, COCH₃)₂ |

| ¹³C NMR (100MHz, CDCl₃) | 171.7, 163.39, 139.72, 137.9, 134.0, 131.7, 126.9, 123.3, 53.1, 26.2 |

| Mass Spectrometry (m/z) | 391 (M+), 393 (M+2), 395 (M+4) |

Conclusion

This compound (CAS 119916-05-1) is a halogenated aromatic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a framework for its synthesis, potential biological evaluation, and characterization based on the properties of structurally related compounds. Further research is necessary to fully elucidate the specific properties and activities of this molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]

- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of amino, methyl, and bromo groups, in addition to the methyl ester functionality, makes it a valuable intermediate for creating complex molecular architectures. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Weight | 322.98 g/mol |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Boiling Point | 364.1 °C at 760 mmHg |

| Density | 1.811 g/cm³ |

| Topological Polar Surface Area | 52.32 Ų |

| LogP | 2.88882 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-4,6-dibromo-2-methylbenzoic Acid (Intermediate)

This protocol is adapted from the synthesis of 2-amino-3,5-dibromobenzoic acid.[1]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.066 mol) of 3-amino-2-methylbenzoic acid in 50 mL of glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 11.6 mL (0.224 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 3-amino-4,6-dibromo-2-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol is a standard Fischer esterification.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried 3-amino-4,6-dibromo-2-methylbenzoic acid (from the previous step) in 100 mL of methanol.

-

Catalyst Addition: Carefully add 3 mL of concentrated sulfuric acid to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on its structure and data from analogous compounds.[1]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.5-7.8 (s, 1H): Aromatic proton (C5-H). The singlet nature is due to the absence of adjacent protons.

-

δ 4.5-5.5 (br s, 2H): Amino group protons (-NH₂). The broadness and chemical shift can vary with concentration and solvent.

-

δ 3.8-4.0 (s, 3H): Methyl ester protons (-OCH₃).

-

δ 2.2-2.4 (s, 3H): Aromatic methyl protons (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-170: Carbonyl carbon of the ester.

-

δ 145-150: Aromatic carbon attached to the amino group (C3).

-

δ 135-140: Aromatic carbon (C1).

-

δ 130-135: Aromatic carbon (C5).

-

δ 115-125: Aromatic carbons attached to bromine (C4, C6).

-

δ 110-115: Aromatic carbon (C2).

-

δ 50-55: Methyl ester carbon (-OCH₃).

-

δ 15-20: Aromatic methyl carbon (-CH₃).

Mass Spectrometry (EI):

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear at m/z 321, with other significant peaks at m/z 323 (M+2) and m/z 325 (M+4) in an approximate ratio of 1:2:1. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Applications in Drug Development

Substituted aminobenzoic acids and their esters are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups on this compound allows for diverse synthetic modifications, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

Kinase Inhibitors

A significant application of structurally related aminobenzoates is in the synthesis of tyrosine kinase inhibitors.[2] These inhibitors are a cornerstone of targeted cancer therapy. The amino group of the aminobenzoate scaffold can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Small molecule inhibitors that target the ATP-binding site of Bcr-Abl, such as Imatinib, have revolutionized the treatment of CML. The general mechanism involves blocking the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways.

Caption: Simplified Bcr-Abl signaling pathway and the action of kinase inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its polysubstituted aromatic core provides a versatile platform for the development of new therapeutics, particularly in the area of oncology. The synthetic strategies and analytical predictions outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this promising molecule. Further research into its synthesis and reactivity will undoubtedly expand its applications in medicinal chemistry.

References

Synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate from methyl 3-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate from its precursor, methyl 3-amino-2-methylbenzoate. This synthesis is a key step in the development of various pharmaceutical compounds and requires a precise understanding of electrophilic aromatic substitution reactions. This document outlines the reaction principles, a detailed experimental protocol, and expected outcomes based on established chemical literature.

Introduction

The synthesis of this compound is achieved through the electrophilic bromination of methyl 3-amino-2-methylbenzoate. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the methyl (-CH₃) and methyl ester (-COOCH₃) groups also influence the regioselectivity of the reaction.[1][2] The positions para and ortho to the activating amino group are highly susceptible to electrophilic attack. In the case of methyl 3-amino-2-methylbenzoate, the 4- and 6- positions are ortho and para to the amino group, respectively, and are thus the primary sites for bromination. Due to the high activation of the aromatic ring by the amino group, di-bromination is often favored.[3][4]

N-Bromosuccinimide (NBS) is a commonly employed reagent for such brominations as it provides a controlled source of electrophilic bromine, minimizing the formation of by-products that can occur with the use of elemental bromine.[3][5][6][7] The choice of solvent can also play a crucial role in the regioselectivity and efficiency of the reaction.[8]

Reaction Pathway

The overall synthetic transformation is depicted in the workflow diagram below. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine acts as the electrophile.

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. The specific quantities and reaction times may require optimization.

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-amino-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Data Presentation

| Parameter | Expected Value/Range |

| Reactants | |

| Methyl 3-amino-2-methylbenzoate | 1.0 equivalent |

| N-Bromosuccinimide (NBS) | 2.0 - 2.2 equivalents |

| Reaction Conditions | |

| Solvent | Acetonitrile, DMF, CHCl₃, CCl₄ |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Characterization | |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | Moderate to high (dependent on optimization) |

| Purification Method | Recrystallization or Column Chromatography |

Conclusion

The synthesis of this compound from methyl 3-amino-2-methylbenzoate is a feasible transformation utilizing standard electrophilic aromatic substitution chemistry. The use of N-Bromosuccinimide provides a reliable method for the di-bromination of the activated aromatic ring. The provided protocol serves as a foundational guide for researchers and professionals in the field, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Careful monitoring and purification are crucial for obtaining the target compound for its application in pharmaceutical development.

References

- 1. testbook.com [testbook.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. lookchem.com [lookchem.com]

- 9. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited publicly available information on its specific biological activity and synthesis, this document also presents a speculative synthetic pathway and a generalized experimental workflow to guide researchers in their potential work with this compound.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its physical appearance is noted to be a powder.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 322.98 g/mol [1][2] |

| Appearance | Powder[1] |

| Boiling Point | 364.1 °C at 760 mmHg[1] |

| Density | 1.811 g/cm³[1] |

| CAS Number | 119916-05-1[1][2] |

Hypothetical Synthesis Protocol

Step 1: Dibromination of 3-amino-2-methylbenzoic acid

This step would involve the electrophilic aromatic substitution of two bromine atoms onto the benzene ring.

-

Materials: 3-amino-2-methylbenzoic acid, Bromine (Br₂), a suitable solvent (e.g., acetic acid or a chlorinated solvent), and potentially a Lewis acid catalyst.

-

Procedure:

-

Dissolve 3-amino-2-methylbenzoic acid in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The stoichiometry would be slightly more than two equivalents of bromine per equivalent of the starting material.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

The crude product, 3-amino-4,6-dibromo-2-methylbenzoic acid, would then be isolated by extraction and purified, for example, by recrystallization.

-

Step 2: Fischer Esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid

This step converts the carboxylic acid group to a methyl ester.

-

Materials: 3-amino-4,6-dibromo-2-methylbenzoic acid, Methanol (CH₃OH), and a strong acid catalyst (e.g., sulfuric acid, H₂SO₄).

-

Procedure:

-

Dissolve the purified 3-amino-4,6-dibromo-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The final product, this compound, is then extracted with an organic solvent, dried, and purified, for instance, by column chromatography.

-

Experimental and Analytical Workflows

The following diagrams illustrate a general workflow for a hypothetical synthesis and a standard analytical procedure for the characterization of the final compound.

Caption: A hypothetical workflow for the synthesis of this compound.

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available research detailing the biological activity or the involvement of this compound in any specific signaling pathways. Its structural similarity to other aminobenzoic acid derivatives, which are known to be intermediates in the synthesis of various pharmaceuticals, suggests that it could be a valuable building block in drug discovery. However, without experimental data, any discussion of its mechanism of action or biological targets would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Conclusion and Future Directions

This compound is a chemical compound with defined physical and chemical properties but a currently uncharacterized biological profile. The lack of a specific synthesis protocol and any data on its biological effects presents both a challenge and an opportunity for researchers. The hypothetical synthesis pathway and analytical workflow provided in this guide are intended to serve as a starting point for further investigation. Future research should focus on developing a reliable synthesis method and conducting comprehensive biological assays to elucidate any potential therapeutic value of this compound. Such studies could reveal novel biological activities and pave the way for its use in drug development programs.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 3-amino-4,6-dibromo-2-methylbenzoate (C₉H₉Br₂NO₂; Molecular Weight: 322.98).[1] Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of confirmed molecular properties and predicted spectroscopic data based on the analysis of structurally related compounds. The experimental protocols described are generalized standard procedures for obtaining the respective spectroscopic data.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Synonym | METHYL 3-AMINO-4,6-DIBROMO-O-TOLUATE |

| CAS Number | 119916-05-1 |

| Molecular Formula | C₉H₉Br₂NO₂[1] |

| Molecular Weight | 322.98[1] |

| SMILES | O=C(OC)C1=C(Br)C=C(Br)C(N)=C1C[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including various substituted methyl benzoates.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 | s | 1H | Ar-H |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.4 | s | 3H | Ar-CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (ester) |

| ~ 145 | C-NH₂ |

| ~ 138 | C-Br |

| ~ 135 | C-CH₃ |

| ~ 130 | Ar-CH |

| ~ 120 | C-COOCH₃ |

| ~ 115 | C-Br |

| ~ 52 | -OCH₃ |

| ~ 20 | -CH₃ |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (amine) |

| 3000 - 2850 | C-H stretch (aromatic and aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1600 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (ester) |

| ~ 700 | C-Br stretch |

Table 2.4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 321, 323, 325 | [M]⁺ isotopic cluster for two bromine atoms |

| 290, 292, 294 | [M - OCH₃]⁺ |

| 262, 264, 266 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be analyzed.

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established organic chemistry reactions for the synthesis of similar substituted aromatic compounds.

Caption: Proposed synthesis of this compound.

This workflow illustrates the bromination of Methyl 3-amino-2-methylbenzoate. The starting material, upon reaction with bromine in a suitable solvent such as acetic acid, is expected to undergo electrophilic aromatic substitution to yield the dibrominated final product. The positions of bromination are directed by the activating amino and methyl groups.

References

A Technical Guide to the Synthesis of Halogenated Benzoic Acids: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to halogenated benzoic acids, crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. This document details the key chemical intermediates, provides in-depth experimental protocols for common synthetic methods, and presents quantitative data in structured tables for comparative analysis. Visualizations of the core synthetic pathways are included to facilitate a deeper understanding of the chemical transformations.

Core Synthetic Strategies

The synthesis of halogenated benzoic acids primarily relies on three robust strategies, each with distinct advantages depending on the desired halogen and its position on the aromatic ring.

-

Electrophilic Aromatic Substitution (EAS): This approach involves the direct halogenation of benzoic acid. The carboxylic acid group is a meta-director, making this route most suitable for synthesizing 3-halobenzoic acids.

-

Oxidation of Halogenated Toluenes: A reliable method for producing ortho- and para-substituted halogenated benzoic acids involves the oxidation of the methyl group of a pre-halogenated toluene.

-

Sandmeyer and Related Diazotization Reactions: This versatile two-step process begins with the diazotization of an aminobenzoic acid, followed by the replacement of the diazonium group with a halogen. This method is particularly valuable for synthesizing chloro-, bromo-, and fluorobenzoic acids at various positions.

Key Intermediates and Reaction Pathways

The following diagrams illustrate the logical flow of the principal synthetic routes to halogenated benzoic acids.

Methodological & Application

Synthesis Protocol for Methyl 3-amino-4,6-dibromo-2-methylbenzoate: An Application Note for Researchers

Abstract

This document provides a detailed synthesis protocol for Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the esterification of 3-amino-2-methylbenzoic acid to yield Methyl 3-amino-2-methylbenzoate, followed by a regioselective dibromination. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a substituted aniline derivative incorporating two bromine atoms on the aromatic ring. This structural motif is of interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The described synthetic pathway is a robust and accessible method for producing this compound in a laboratory setting.

Chemical Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Amino-2-methylbenzoic acid | 4389-54-4 | C₈H₉NO₂ | 151.16 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |

| Methyl 3-amino-2-methylbenzoate | 18583-89-6 | C₉H₁₁NO₂ | 165.19 |

| Bromine | 7726-95-6 | Br₂ | 159.81 |

| Acetic acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| This compound | 119916-05-1 | C₉H₉Br₂NO₂ | 322.98 |

Experimental Protocols

Part 1: Synthesis of Methyl 3-amino-2-methylbenzoate (Intermediate)

This procedure outlines the Fischer-Speier esterification of 3-amino-2-methylbenzoic acid.

Materials:

-

3-Amino-2-methylbenzoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude Methyl 3-amino-2-methylbenzoate. The product can be purified further by column chromatography if necessary.

Part 2: Synthesis of this compound (Final Product)

This procedure details the dibromination of the intermediate ester.

Materials:

-

Methyl 3-amino-2-methylbenzoate

-

Glacial acetic acid

-

Bromine (Br₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve Methyl 3-amino-2-methylbenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

In a dropping funnel, prepare a solution of bromine in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred, cooled solution of the amine. The amino and methyl groups on the benzene ring will direct the bromination to the 4 and 6 positions.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water.

-

Quench the excess bromine by the dropwise addition of a saturated aqueous sodium bisulfite solution until the orange color disappears.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with copious amounts of deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain a crystalline solid.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and have a quenching agent (sodium bisulfite or thiosulfate) readily available.

-

Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is straightforward and employs common laboratory reagents and techniques, making it a valuable procedure for researchers in organic and medicinal chemistry. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

Application Notes and Protocols for the Recrystallization of Methyl 3-amino-4,6-dibromo-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent or solvent system. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar compounds.

Physicochemical Properties and Solubility Considerations

The solubility of this compound is a critical factor in developing an effective recrystallization protocol. While specific solubility data for this compound is not extensively documented, its structure suggests it is a relatively non-polar molecule with some capacity for hydrogen bonding due to the amine group. Therefore, it is expected to be soluble in common organic solvents. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Commonly used solvents for the recrystallization of aminobenzoate derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures such as dichloromethane/hexane or toluene/hexane. Empirical testing is necessary to determine the optimal solvent or solvent system for this compound.

Experimental Data

| Parameter | Before Recrystallization | After Recrystallization (Ethanol) | After Recrystallization (Dichloromethane/Hexane) |

| Appearance | e.g., Off-white solid | e.g., White crystalline solid | e.g., Colorless needles |

| Purity (by HPLC or GC) | e.g., 95.2% | Record Experimental Value | Record Experimental Value |

| Yield (%) | N/A | Record Experimental Value | Record Experimental Value |

| Melting Point (°C) | e.g., 145-148 °C | Record Experimental Value | Record Experimental Value |

Experimental Protocols

The following are generalized protocols for the recrystallization of this compound. The choice of method will depend on the nature of the impurities and the solubility characteristics of the crude material.

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and allows for good crystal recovery upon cooling.

Materials:

-

Crude this compound

-

High-purity solvent (e.g., ethanol, isopropanol, or ethyl acetate)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution containing the dissolved product. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent") at all temperatures. The two solvents must be miscible.

Materials:

-

Crude this compound

-

Solvent (e.g., dichloromethane or ethyl acetate)

-

Anti-solvent (e.g., hexane or heptane)

-

Erlenmeyer flasks

-

Heating source (if necessary)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" at room temperature or with gentle warming.

-

Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution while stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

-

Inducing Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.

-

Cooling: Once at room temperature, place the flask in an ice bath to promote further crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a pre-mixed, cold solution of the solvent and anti-solvent (in a ratio that reflects the final composition of the mother liquor).

-

Drying: Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator.

Visualized Workflow

The following diagram illustrates the logical workflow for the single-solvent recrystallization protocol.

Caption: Workflow for Single-Solvent Recrystallization.

Application Note and Protocol for the Purification of Methyl 3-amino-4,6-dibromo-2-methylbenzoate using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Methyl 3-amino-4,6-dibromo-2-methylbenzoate via column chromatography. The protocol is designed to serve as a comprehensive guide, offering a starting point for laboratory application, which can be further optimized based on specific experimental outcomes.

Introduction

This compound is an organic compound with the chemical formula C₉H₉Br₂NO₂ and a molecular weight of 322.98 g/mol .[1][2] Its purification is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. Column chromatography offers a robust and scalable method for isolating this compound from reaction byproducts and unreacted starting materials. This protocol outlines the use of silica gel chromatography with a gradient elution system to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for the development of an effective purification strategy.

| Property | Value | Reference |

| CAS Number | 119916-05-1 | [1][2] |

| Molecular Formula | C₉H₉Br₂NO₂ | [1][2] |

| Molecular Weight | 322.98 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Boiling Point | 364.1 °C at 760 mmHg | [1] |

| Density | 1.811 g/cm³ | [1] |

Experimental Protocol

This section details the step-by-step procedure for the column chromatography purification.

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase Solvents:

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Triethylamine (optional, for reducing tailing)

-

-

Sample: Crude this compound

-

Apparatus:

-

Glass chromatography column

-

Separatory funnel or pump for solvent delivery

-

Fraction collector or test tubes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Column Preparation

-

Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in n-hexane).

-

Packing the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove any air bubbles.

-

Equilibration: Once packed, wash the column with at least two to three column volumes of the initial mobile phase to ensure it is fully equilibrated.

Sample Preparation and Loading

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

-

Dry Loading (Recommended): For better separation, adsorb the dissolved crude product onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: If dry loading is not feasible, carefully apply the concentrated solution of the crude product directly to the top of the silica bed using a pipette.

Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with a low-polarity mobile phase, such as 5-10% ethyl acetate in n-hexane.

-

Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is to increase the ethyl acetate concentration in increments of 5-10%.

-

Fraction Collection: Collect the eluent in separate fractions (e.g., 10-20 mL each).

Analysis and Product Isolation

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

-

Combining Fractions: Combine the fractions that show a single spot corresponding to the purified product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Tailing of the compound spot on TLC/Column | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |

| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase system by testing different solvent ratios with TLC before running the column. A slower gradient may also improve separation. |

| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between potential purification issues and their solutions.

Caption: Experimental workflow for the column chromatography purification.

Caption: Logical relationships between purification problems and solutions.

References

Application Notes and Protocols for Methyl 3-amino-4,6-dibromo-2-methylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. Its substituted pattern offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of novel pharmaceutical agents. This document provides an overview of its potential applications and a representative protocol for its use.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 119916-05-1 |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 322.98 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95% |

Toxicological Information

As a synthetic intermediate, comprehensive toxicological data is not widely available. However, it has been subjected to mutagenicity testing.

| Assay | Result |

| Ames Test | Negative |

Application in Pharmaceutical Synthesis

This compound is utilized as a synthetic intermediate in the pharmaceutical industry. While specific proprietary synthesis routes are not publicly disclosed, its structure suggests a role as a precursor in the synthesis of complex molecules, potentially for active pharmaceutical ingredients (APIs). The presence of amino and ester functional groups, along with bromine atoms, allows for a variety of chemical transformations.

One plausible application of this intermediate is in the synthesis of substituted benzimidazoles, a common motif in many biologically active compounds. The ortho-phenylenediamine-like arrangement of the amino group and the methyl group on the benzene ring can be exploited for cyclization reactions to form the imidazole ring.

Experimental Workflow for Heterocycle Synthesis

The following diagram illustrates a potential workflow for the utilization of this compound in the synthesis of a heterocyclic compound library for drug discovery.

Caption: A potential drug discovery workflow utilizing the target molecule.

Representative Experimental Protocol: Synthesis of a Substituted Benzimidazole Derivative

This protocol describes a general procedure for the synthesis of a substituted benzimidazole from an ortho-phenylenediamine derivative, which could be synthesized from this compound after appropriate functional group manipulations (e.g., reduction of a nitro group introduced ortho to the existing amino group).

Materials:

-

A suitable ortho-phenylenediamine precursor derived from this compound (1.0 eq)

-

An appropriate aldehyde or carboxylic acid (1.1 eq)

-

Ethanol or acetic acid as solvent

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ortho-phenylenediamine precursor (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Addition of Reagents: Add the aldehyde or carboxylic acid (1.1 eq) to the solution. If using a catalyst, add it at this stage.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure benzimidazole derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Logical Relationship in Synthesis

The following diagram illustrates the logical progression from the starting material to a potential final product class.

Caption: A logical pathway to a potential heterocyclic product.

Application Notes and Protocols: Reactions of Methyl 3-amino-4,6-dibromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key chemical transformations involving the amino group of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. This versatile building block, featuring a nucleophilic amino group on a sterically hindered and electron-deficient aromatic ring, is a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceutical intermediates and novel materials.

The protocols provided herein are representative methods adapted from established procedures for substituted anilines. Researchers should consider the specific electronic and steric properties of this compound when optimizing these reactions.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is crucial for introducing a variety of functional groups and for protecting the amine during subsequent synthetic steps. The resulting amides are often stable, crystalline solids, which can simplify purification.

General Reaction Scheme: N-Acylation

A representative N-Acylation reaction scheme.

Application Note

The amino group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The reaction is typically fast and proceeds to high conversion. The steric hindrance from the ortho-methyl group and one of the bromine atoms may slightly reduce the reaction rate compared to unhindered anilines, potentially requiring slightly elevated temperatures or longer reaction times for complete conversion. The electron-withdrawing nature of the bromo and ester groups reduces the nucleophilicity of the amine, making the choice of an appropriate base and solvent important for efficient reaction.

Data Summary: Representative N-Acylation Reactions

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 85-95 |

| 2 | Benzoyl Chloride | Triethylamine | THF | RT | 4-6 | 80-90 |

| 3 | Acetic Anhydride | Sodium Acetate | Acetic Acid | 50 | 1-2 | 90-98 |

Experimental Protocol: N-Acetylation with Acetyl Chloride

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add acetyl chloride (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-